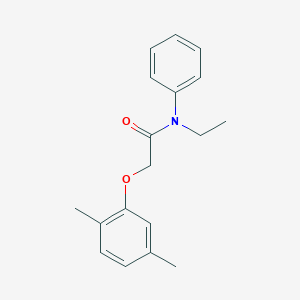![molecular formula C16H21N3O4S2 B320665 N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide](/img/structure/B320665.png)
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of an acetylsulfamoyl group, a phenyl ring, a carbamothioyl group, and a cyclohexanecarboxamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide typically involves the reaction of 4-aminoacetophenone with pivaloyl isothiocyanate in dry acetone under inert reflux conditions . This method ensures the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures consistent quality and efficiency in production. Specific details on industrial methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives depending on the substituent introduced.
科学研究应用
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The acetylsulfamoyl group may interact with enzymes or receptors, modulating their activity. The phenyl ring and carbamothioyl group may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide group.
N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide: Similar structure but with a 3-methylbutanamide group.
Uniqueness
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
属性
分子式 |
C16H21N3O4S2 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C16H21N3O4S2/c1-11(20)19-25(22,23)14-9-7-13(8-10-14)17-16(24)18-15(21)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,19,20)(H2,17,18,21,24) |
InChI 键 |
XWQPHFAUQRDXCA-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2 |
规范 SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


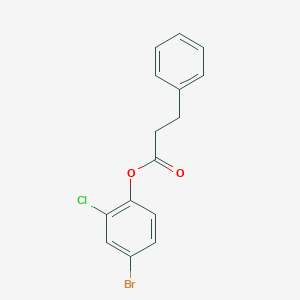


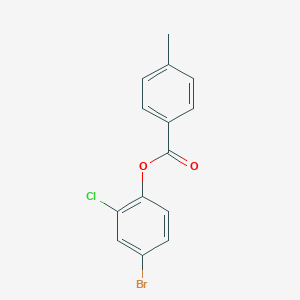
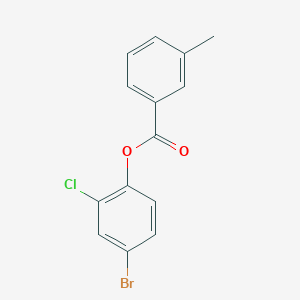
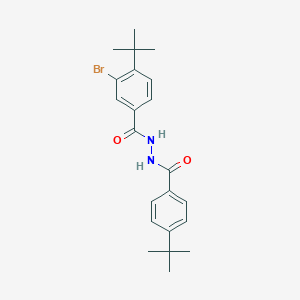
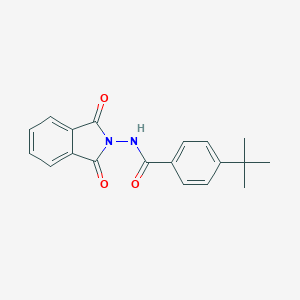
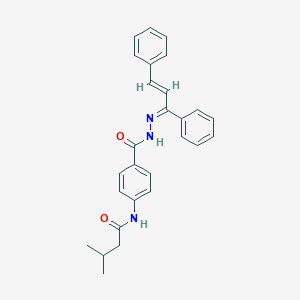
![N-[4-[[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]carbamoyl]phenyl]-3-methylbutanamide](/img/structure/B320590.png)

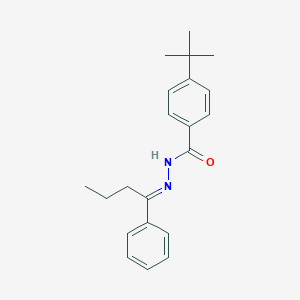
![4-tert-butyl-N'-{6-[2-(4-tert-butylbenzoyl)hydrazino]-6-oxohexanoyl}benzohydrazide](/img/structure/B320595.png)
![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide](/img/structure/B320598.png)
